molecular formula C17H15IN2OS B11107782 2-[(2Z)-4-(4-iodophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(4-iodophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11107782
M. Wt: 422.3 g/mol
InChI Key: KQOIMYJMJIRZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL is a complex organic compound featuring a thiazole ring, an iodophenyl group, and an ethanol moiety. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL typically involves the reaction of 4-iodoaniline with thiourea and α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H15IN2OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[4-(4-iodophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C17H15IN2OS/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15/h1-9,12,21H,10-11H2

InChI Key

KQOIMYJMJIRZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.